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Compound Name: Nvp 231

Cat. No.: B1677044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ceramide kinase (CerK) inhibitor NVP-231

with other kinase inhibitors, supported by experimental data. We delve into its specificity,

mechanism of action, and the experimental protocols used for its characterization.

NVP-231 is a potent, reversible, and cell-permeable benzothiazole compound that acts as a

competitive inhibitor of ceramide kinase (CerK).[1][2][3] It specifically targets the ceramide

binding site of the enzyme, not the ATP pocket. This mechanism confers a high degree of

selectivity for CerK over other lipid and protein kinases.

Comparative Kinase Inhibitor Specificity
NVP-231 distinguishes itself from many other kinase inhibitors through its remarkable

specificity for CerK. While many kinase inhibitors target the highly conserved ATP-binding site,

leading to potential off-target effects, NVP-231's competitive action with ceramide provides a

more targeted approach.

Below is a table summarizing the inhibitory activity of NVP-231 against CerK and other kinases.

For comparison, data for K1, another CerK inhibitor with a different mechanism, is included.
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Inhibitor Target Kinase
Mechanism of
Inhibition

IC50 (in vitro) Notes

NVP-231
Ceramide Kinase

(CerK)

Competitive with

ceramide
12 nM

Highly potent

and specific

human

Diacylglycerol

Kinase α

(hDAGKα)

- 5 µM

~417-fold less

potent than

against CerK

Other lipid

metabolizing

enzymes and

kinases

- ≥10 µM

Little to no

activity observed

against a panel

of eight other

enzymes.

K1
Ceramide Kinase

(CerK)
Non-competitive -

An isomer of the

sphingosine

kinase inhibitor

F-12509A.

Staurosporine Multiple Kinases ATP-competitive Broad-spectrum

A non-specific

kinase inhibitor

often used as a

positive control

for apoptosis

induction.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.

Signaling Pathway of Ceramide Kinase and its
Inhibition
Ceramide kinase is a crucial enzyme in the sphingolipid signaling pathway. It catalyzes the

phosphorylation of ceramide to produce ceramide-1-phosphate (C1P). This pathway is involved

in various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting
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CerK, NVP-231 prevents the formation of C1P, leading to an accumulation of ceramide, which

can, in turn, trigger apoptotic pathways in cancer cells.
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Caption: Ceramide kinase signaling pathway and the inhibitory action of NVP-231.

Experimental Methodologies
In Vitro Ceramide Kinase Assay (Radiometric)
This assay quantifies the activity of CerK by measuring the incorporation of radiolabeled

phosphate from [γ-³²P]ATP into ceramide to form ceramide-1-phosphate (C1P).

Materials:

Recombinant human ceramide kinase (hCerK)

Ceramide standard

[γ-³²P]ATP

Kinase reaction buffer (20 mM MOPS pH 7.0, 50 mM NaCl, 1 mM DTT, 3 mM CaCl₂)

Lipid solubilization buffer (10 mM imidazole pH 6.6, 7.5% n-octylglucoside, 5 mM cardiolipin,

0.2 mM DETAPAC)
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Stop solution (1 M KCl in 20 mM MOPS, pH 7.0)

Chloroform/Methanol (1:1, v/v)

TLC plates

Phosphorimager

Procedure:

Prepare serial dilutions of NVP-231 or other test compounds.

Solubilize ceramide in the lipid solubilization buffer.

In a reaction tube, combine the solubilized ceramide, kinase reaction buffer, and the test

compound.

Add recombinant hCerK to initiate the reaction.

Start the phosphorylation reaction by adding [γ-³²P]ATP.

Incubate the mixture at 30°C for 30 minutes.

Stop the reaction by adding chloroform/methanol, followed by the stop solution.

Vortex and centrifuge to separate the organic and aqueous phases.

Spot the organic phase containing the lipids onto a TLC plate.

Develop the TLC plate using a solvent system of chloroform/acetone/methanol/acetic

acid/water (10:4:3:2:1, v/v/v/v/v).

Dry the plate and expose it to a phosphor screen.

Quantify the radioactivity of the C1P bands using a phosphorimager to determine the extent

of inhibition.

In Vitro Ceramide Kinase Assay (Fluorescent)
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This non-radioactive assay utilizes a fluorescently labeled ceramide analog (e.g., C6-NBD

ceramide) as a substrate.

Materials:

Recombinant human ceramide kinase (hCerK)

C6-NBD ceramide

ATP

Reaction buffer (20 mM HEPES pH 7.4, 10 mM KCl, 15 mM MgCl₂, 10% glycerol, 1 mM

DTT)

Fatty acid-free BSA

Chloroform/Methanol (2:1, v/v)

Fluorescence plate reader

Procedure:

Prepare serial dilutions of NVP-231.

Prepare the substrate by dissolving C6-NBD ceramide in a solution containing fatty acid-free

BSA.

In a microplate well, combine the reaction buffer, C6-NBD ceramide substrate, and the test

compound.

Add recombinant hCerK to start the reaction.

Incubate at 35°C for 20 minutes in the dark.

Stop the reaction and extract the lipids using chloroform/methanol.

Separate the aqueous phase containing the fluorescent C1P product.

Measure the fluorescence of the aqueous phase in a plate reader to determine CerK activity.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on

the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

Cell line of interest (e.g., MCF-7)

NVP-231

Cell culture medium

Phosphate-buffered saline (PBS)

Lysis buffer with protease and phosphatase inhibitors

PCR thermocycler

Equipment for protein quantification (e.g., Western blot)

Procedure:

Culture cells to the desired confluency.

Treat the cells with NVP-231 or vehicle control for a specified duration.

Harvest the cells and resuspend them in PBS.

Divide the cell suspension into aliquots for different temperature points.

Heat the aliquots at a range of temperatures (e.g., 45°C to 69°C) for 5 minutes using a PCR

thermocycler.

Lyse the cells by freeze-thawing or sonication.

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

Collect the supernatant containing the soluble, non-denatured proteins.
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Analyze the amount of soluble CerK in each sample using Western blotting or another

protein detection method.

A shift in the melting curve to higher temperatures in the NVP-231-treated samples

compared to the control indicates target engagement.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
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Conclusion
NVP-231 is a highly specific and potent inhibitor of ceramide kinase, demonstrating minimal off-

target activity against other kinases. Its unique mechanism of competing with the lipid substrate

ceramide, rather than ATP, contributes to its superior selectivity. The experimental protocols

outlined in this guide provide a framework for researchers to further investigate the activity and

specificity of NVP-231 and other kinase inhibitors in their own research. This level of detail is

crucial for the development of targeted therapies with improved efficacy and reduced side

effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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